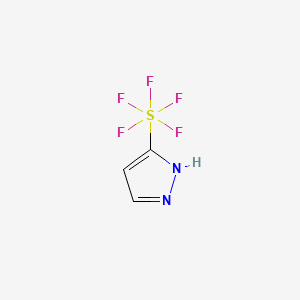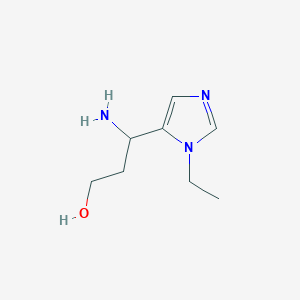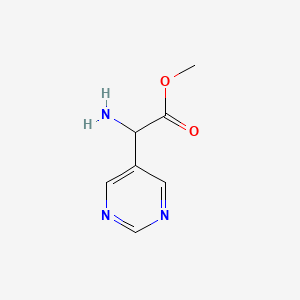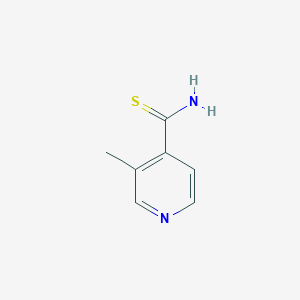
1-(1-(3-Methylthiophen-2-yl)cyclopropyl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-(3-Methylthiophen-2-yl)cyclopropyl)ethan-1-ol is an organic compound with a unique structure that includes a cyclopropyl group attached to a thiophene ring
Preparation Methods
The synthesis of 1-(1-(3-Methylthiophen-2-yl)cyclopropyl)ethan-1-ol typically involves several steps:
Cyclopropanation: The initial step involves the formation of the cyclopropyl group. This can be achieved through the reaction of an alkene with a diazo compound in the presence of a catalyst.
Thiophene Functionalization: The thiophene ring is then functionalized with a methyl group at the 3-position. This can be done using Friedel-Crafts alkylation.
Coupling Reaction: The final step involves coupling the cyclopropyl group with the functionalized thiophene ring. This can be achieved through a Grignard reaction or other suitable coupling methods.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs.
Chemical Reactions Analysis
1-(1-(3-Methylthiophen-2-yl)cyclopropyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes. Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups. Common reagents include halides and sulfonates.
Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(1-(3-Methylthiophen-2-yl)cyclopropyl)ethan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methods.
Biology: The compound can be used in the development of new pharmaceuticals and agrochemicals. Its biological activity is of interest for drug discovery and development.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anti-inflammatory or antimicrobial agent.
Industry: The compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable for developing new materials with specific characteristics.
Mechanism of Action
The mechanism of action of 1-(1-(3-Methylthiophen-2-yl)cyclopropyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
1-(1-(3-Methylthiophen-2-yl)cyclopropyl)ethan-1-ol can be compared with other similar compounds, such as:
1-(3-Methylthiophen-2-yl)ethan-1-ol: This compound lacks the cyclopropyl group, which may result in different chemical and biological properties.
1-(1-(3-Methylthiophen-2-yl)cyclopropyl)ethan-1-amine: The presence of an amine group instead of a hydroxyl group can significantly alter the compound’s reactivity and biological activity.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H14OS |
|---|---|
Molecular Weight |
182.28 g/mol |
IUPAC Name |
1-[1-(3-methylthiophen-2-yl)cyclopropyl]ethanol |
InChI |
InChI=1S/C10H14OS/c1-7-3-6-12-9(7)10(4-5-10)8(2)11/h3,6,8,11H,4-5H2,1-2H3 |
InChI Key |
HPMJUFWGQDPYDP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=C1)C2(CC2)C(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[3-Fluoro-5-(trifluoromethyl)phenyl]-2-methylpropanoic acid](/img/structure/B13604032.png)
![1-[4-(methoxymethyl)phenyl]Piperazine](/img/structure/B13604038.png)

![{4-[(Difluoromethyl)sulfanyl]phenyl}hydrazine](/img/structure/B13604046.png)





![O-[1-(Pyridin-3-YL)ethyl]hydroxylamine](/img/structure/B13604097.png)


